Foreword: Unveiling the Potential of a Versatile Scaffolding Molecule
Foreword: Unveiling the Potential of a Versatile Scaffolding Molecule
An In-depth Technical Guide to 3-Cyano-5-hydroxybenzoic Acid for Advanced Research
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. Substituted benzoic acids represent a cornerstone class of intermediates, prized for their rigid aromatic core and versatile functional handles. This guide focuses on a particularly intriguing, yet less-documented member of this family: 3-Cyano-5-hydroxybenzoic acid .
The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a nitrile—on a single benzene ring makes this compound a highly valuable scaffold. Each group offers a unique site for chemical modification, opening a vast chemical space for the synthesis of complex molecules, from targeted therapeutics to advanced polymers. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its properties, synthesis, and potential applications, grounded in established chemical principles and data.
Core Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's identity and properties is the bedrock of any successful research endeavor. While extensive experimental data for 3-Cyano-5-hydroxybenzoic acid is not broadly published, we can consolidate its known identifiers and computational properties to build a robust profile.
Chemical Identifiers
It is crucial to reference this molecule by its unique CAS number to avoid ambiguity with its isomers, such as 3-Cyano-4-hydroxybenzoic acid or 5-Cyano-2-hydroxybenzoic acid.[1][2]
| Identifier | Value | Source |
| CAS Number | 1163141-57-8 | [3][4][5] |
| IUPAC Name | 3-cyano-5-hydroxybenzoic acid | [4] |
| Molecular Formula | C₈H₅NO₃ | [3][4][6] |
| Synonyms | Benzoic acid, 3-cyano-5-hydroxy- | [4][6] |
| InChIKey | AIJZBNIPPCUFCO-UHFFFAOYSA-N | [4][5] |
| SMILES | O=C(O)C1=CC(O)=CC(C#N)=C1 | [3][4] |
Physicochemical & Computational Properties
The following properties provide insight into the molecule's behavior in various chemical and biological systems. These values are primarily derived from computational models, which are indispensable in modern chemistry for predicting molecular behavior.
| Property | Value | Source |
| Molecular Weight | 163.13 g/mol | [3][4] |
| Monoisotopic Mass | 163.026943022 Da | [4][7] |
| Topological Polar Surface Area (TPSA) | 81.32 Ų | [3] |
| Predicted LogP | 0.96 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification Strategies
Proposed Retrosynthetic Analysis & Forward Synthesis Workflow
The most logical approach involves starting from a readily available, appropriately substituted benzene derivative and introducing the functional groups in a strategic sequence. A plausible precursor is 3,5-dihydroxybenzoic acid or its ester, which allows for selective functionalization.
The workflow below outlines a potential two-step synthesis starting from Methyl 3,5-dihydroxybenzoate.
Caption: A plausible three-step synthetic workflow for 3-Cyano-5-hydroxybenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptualized procedure. Researchers must conduct their own risk assessments and optimization studies.
Objective: To synthesize 3-Cyano-5-hydroxybenzoic acid.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Step 1: Selective Monotriflation of Methyl 3,5-dihydroxybenzoate
-
Causality: This step selectively activates one of the two equivalent hydroxyl groups. The triflate is an excellent leaving group, preparing the molecule for the subsequent palladium-catalyzed cross-coupling reaction.
-
Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) dropwise.
-
Slowly add Trifluoromethanesulfonic anhydride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated ammonium chloride solution, extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
-
Step 2: Palladium-Catalyzed Cyanation
-
Causality: This is a robust method for introducing a nitrile group onto an aromatic ring, replacing the triflate leaving group. Zinc cyanide is used as the cyanide source, and the palladium catalyst facilitates the C-C bond formation.
-
To a flask containing the purified triflate intermediate (1.0 eq), add Zinc Cyanide (0.6 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting methyl ester by column chromatography.
-
-
Step 3: Saponification to the Final Product
-
Causality: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide in a THF/water mixture is a standard, mild condition that minimizes side reactions with the nitrile and phenol groups.
-
Dissolve the purified methyl 3-cyano-5-hydroxybenzoate (1.0 eq) in a mixture of THF and water.
-
Add Lithium Hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with 1M HCl, which will precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-Cyano-5-hydroxybenzoic acid.
-
Spectroscopic Characterization Profile (Predicted)
To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is essential. Based on the structure, the following are the expected key spectral features.
-
¹H NMR (in DMSO-d₆): The aromatic region should display three distinct signals. We would expect a proton between the two electron-withdrawing groups (carboxyl and cyano) to be furthest downfield, followed by the proton between the hydroxyl and cyano groups, and finally the proton between the hydroxyl and carboxyl groups. Each signal would appear as a triplet or a complex multiplet due to meta-coupling. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at a far downfield chemical shift (>10 ppm), which would disappear upon a D₂O exchange.
-
¹³C NMR (in DMSO-d₆): Approximately 8 distinct carbon signals are expected: the carboxyl carbon (~165-170 ppm), the nitrile carbon (~115-120 ppm), and six unique aromatic carbons, including the carbon attached to the hydroxyl group at a high chemical shift (~155-160 ppm) and the carbon attached to the nitrile group at a low chemical shift (~110-115 ppm).
-
FT-IR (ATR): Characteristic vibrational bands are expected. A broad peak from ~3300-2500 cm⁻¹ corresponding to the O-H stretches of the carboxylic acid and phenol. A sharp C=O stretch for the carboxylic acid around 1700-1680 cm⁻¹. A sharp, medium-intensity C≡N stretch around 2230-2220 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (ESI-): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 162.02.
Reactivity and Application as a Molecular Scaffold
The true value of 3-Cyano-5-hydroxybenzoic acid lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful building block for combinatorial chemistry and targeted synthesis.
Caption: Chemical reactivity map of 3-Cyano-5-hydroxybenzoic acid's functional groups.
Role in Drug Discovery
The hydroxybenzoic acid motif is present in numerous biologically active compounds.[8][9] For instance, 5-aminosalicylic acid, an isomer of aminated 3-hydroxybenzoic acid, is a cornerstone treatment for inflammatory bowel disease.[10] The precursor 3-Amino-5-hydroxybenzoic acid is a key building block for potent natural products like the ansamycin antibiotics and mitomycin anticancer agents.[11]
This positions 3-Cyano-5-hydroxybenzoic acid as a valuable starting point for generating libraries of novel compounds. The nitrile can be reduced to a primary amine, hydrolyzed to another carboxylic acid, or converted to a tetrazole ring (a common carboxylic acid bioisostere), while the phenol and carboxylic acid can be used as anchor points for introducing pharmacophoric fragments.
Applications in Materials Science
The rigid structure and multiple functional points for polymerization make this molecule a candidate for creating advanced materials. It could serve as a monomer for synthesizing aromatic polyesters or polyamides with tailored properties. The nitrile and hydroxyl groups can also be used for cross-linking polymer chains, enhancing thermal stability and mechanical strength.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable. The Globally Harmonized System (GHS) classifications for this compound indicate significant hazards.
Hazard Identification
Based on available data, 3-Cyano-5-hydroxybenzoic acid is classified with the following hazards:[4]
Recommended Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] An emergency eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[13][14]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[13][14]
-
Skin and Body Protection: A lab coat is mandatory. Wear suitable protective clothing to prevent skin contact.[13][14]
-
Respiratory Protection: For weighing or operations that may generate dust, use an appropriate respirator.[13]
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents.[13]
-
First Aid Measures:
References
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PubChemLite. 3-cyano-5-hydroxybenzoic acid (C8H5NO3). [Link]
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PubChem. 5-Cyano-2-hydroxybenzoic acid | C8H5NO3 | CID 13026935. National Institutes of Health. [Link]
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Floss, H. G. (2011). Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports. [Link]
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Gao, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Beilstein Journal of Organic Chemistry. [Link]
- Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.
- Al-Obaid, A. M., et al. (2022).
- Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
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